![molecular formula C37H53N11O11S2 B14747272 Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[2130]hexacosan-6-yl]acetic acid is a complex organic compound with a highly intricate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Incorporation of the carbamoyl group: This step may involve the use of carbamoyl chloride or isocyanates under controlled conditions.
Assembly of the hexazabicyclo structure: This complex structure likely requires a series of cyclization reactions, possibly involving protecting groups to ensure selective reactions.
Final acylation:
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbamoyl group, potentially converting it to an amine.
Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound’s unique structure makes it a valuable subject for studies on reaction mechanisms and synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a building block for designing bioactive molecules.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as a catalyst in specific reactions.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. For example, the indole moiety may interact with certain enzymes or receptors, modulating their activity. The carbamoyl group may form hydrogen bonds with target proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A simpler compound with an indole moiety and an acetic acid group.
Carbamoyl phosphate: Contains a carbamoyl group and is involved in metabolic pathways.
Hexazabicyclo compounds: Other compounds with similar bicyclic structures.
Uniqueness
The uniqueness of Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid lies in its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C37H53N11O11S2 |
|---|---|
Molekulargewicht |
892.0 g/mol |
IUPAC-Name |
acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
InChI |
InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22?,23?,24-,25?,26-;/m0./s1 |
InChI-Schlüssel |
KWKBRYJYRIUYEI-ZVWMCQANSA-N |
Isomerische SMILES |
CC(=O)O.C1C[C@H]2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Kanonische SMILES |
CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)


![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
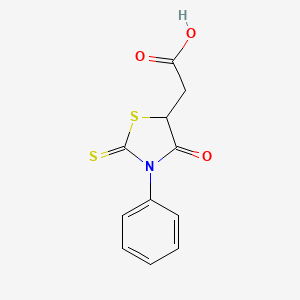
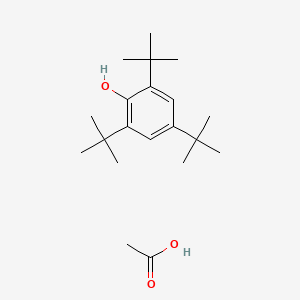
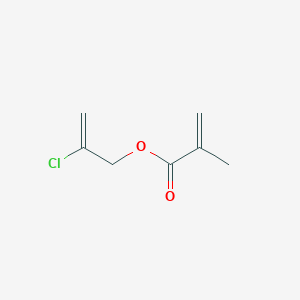
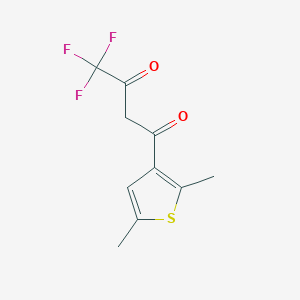

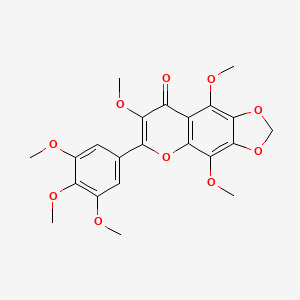
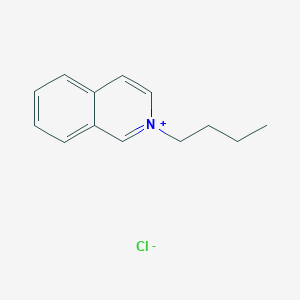
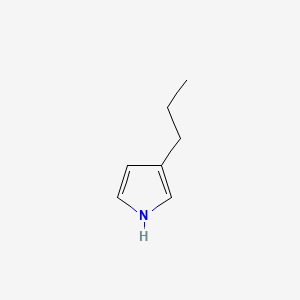
![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)
